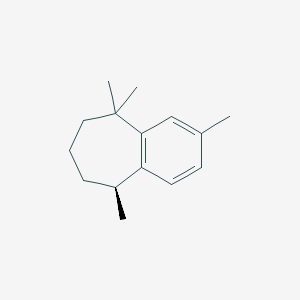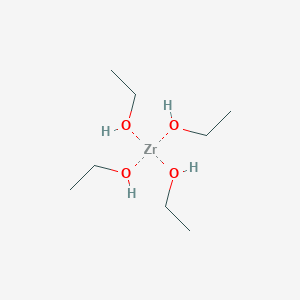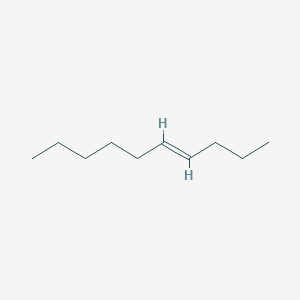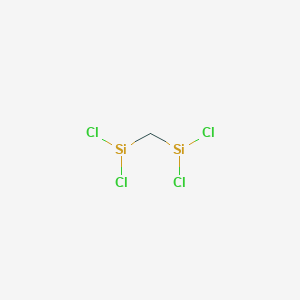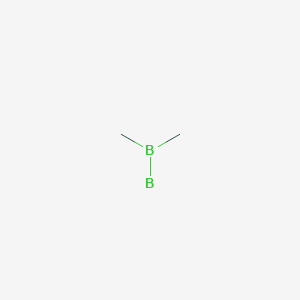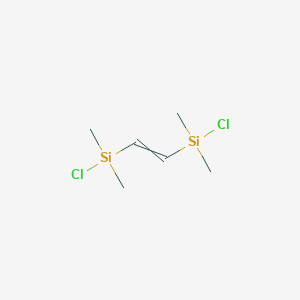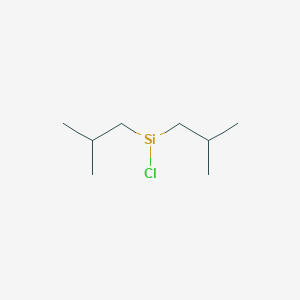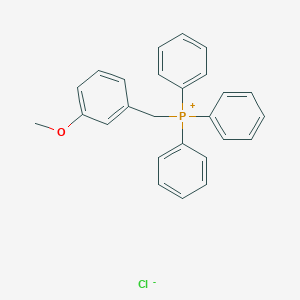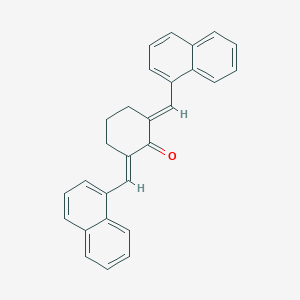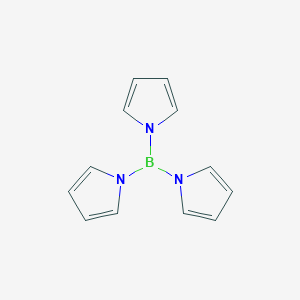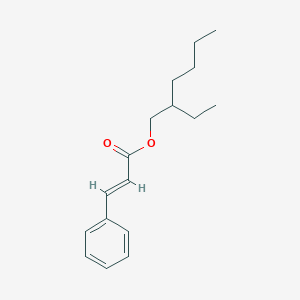
2-Ethylhexyl cinnamate
Overview
Description
2-Ethylhexyl cinnamate, also known as octinoxate, is a cinnamate ester . It is commonly used as a UV filter in personal care products such as sunscreens . It is known for its ability to absorb UV-B rays from the sun, making it a crucial ingredient in products designed to protect the skin from photodamage .
Synthesis Analysis
The synthesis of 2-ethylhexyl cinnamate can be achieved through an eco-friendly methodology using Rhizopus oryzae lipase . The reaction involves the esterification of p-methoxycinnamic acid with 2-ethyl hexanol. Optimal yield was found using a molar ratio of 1:2 of p-methoxycinnamic acid and 2-ethyl hexanol, cyclo-octane as the reaction solvent, a temperature of 45 °C, and 750 U of lipase .
Molecular Structure Analysis
The molecular formula of 2-ethylhexyl cinnamate is C17H24O2 . It has an average mass of 260.371 Da and a monoisotopic mass of 260.177643 Da . The structure of the molecule is characterized by a double-bond stereo .
Chemical Reactions Analysis
The UV-induced [2 + 2]-cycloaddition reaction mechanism is known for this UV absorber . The kinetics of the photoreaction follows a second-order rate law . The second-order rate constant decreases with higher overall EHMC concentration .
Physical And Chemical Properties Analysis
2-Ethylhexyl cinnamate has a boiling point of 360.3°C at 760mmHg . Its partition coefficient n-octanol/water is 2.25E-05mmHg at 25°C . It has been observed that the energy for the main electronic transition was around 3.95 eV and could be explained by electron delocalization on the aromatic ring and ester group, which is important to UV absorption .
Scientific Research Applications
Synthesis Techniques : New processes for synthesizing 2-ethylhexyl cinnamate have been developed, such as through Knoevenagel condensation and transesterification, enhancing yield and efficiency (Zeng, 2007).
Use in Sunscreens and Cosmetics : It's frequently used as a UV filter in sunscreens and cosmetics. Studies have investigated its presence in human urine as a marker of exposure, linking its usage to higher urinary concentrations (Markogiannaki et al., 2014).
Carrier Systems for UV Filters : Solid lipid microspheres carrying 2-ethylhexyl cinnamate can provide controlled release, reduce skin penetration, and improve photostability (Yener et al., 2003).
Photoisomerization and Photostability : Studies have explored the photoisomerization of 2-ethylhexyl cinnamate in sunlight and its photostability, which are critical for its effectiveness as a UV filter (Miranda et al., 2014).
Environmental Impact and Bioaccumulation : Research on zebrafish demonstrated the bioaccumulation of 2-ethylhexyl cinnamate and its negative effects on growth, development, and biochemical responses in both parent and offspring generations (Zhou et al., 2019).
Tissue Clearing Applications : Ethyl cinnamate-based clearing methods, such as 2Eci, have been developed for microscopic imaging through large tissues, applicable in various species including human organoids (Masselink et al., 2018).
Cosmetic and Therapeutic Potentials : Cinnamic acid derivatives, including 2-ethylhexyl cinnamate, are being investigated for their potential in skin lightening, anti-aging, and other cosmetic applications (Gunia-Krzyżak et al., 2018).
Safety And Hazards
When handling 2-ethylhexyl cinnamate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . It is also advised to remove all sources of ignition .
properties
IUPAC Name |
2-ethylhexyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-9-15(4-2)14-19-17(18)13-12-16-10-7-6-8-11-16/h6-8,10-13,15H,3-5,9,14H2,1-2H3/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCGLXKNITVPJS-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylhexyl cinnamate | |
CAS RN |
217324-58-8, 16397-78-7 | |
| Record name | Ethylhexyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217324588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ethylhexyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethylhexyl cinnamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B5YXQ8MSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



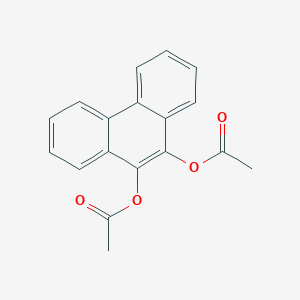
![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
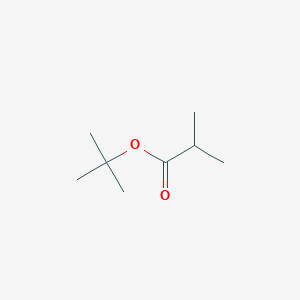
![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)
